Ethyl 2-(4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate
Description
Properties
Molecular Formula |
C14H17N3O3 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-[4,5-dimethyl-2-(1,2,4-triazol-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C14H17N3O3/c1-4-19-14(18)7-20-13-6-11(3)10(2)5-12(13)17-8-15-16-9-17/h5-6,8-9H,4,7H2,1-3H3 |
InChI Key |
FYWBYZLHMJYMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)C)N2C=NN=C2 |
Origin of Product |
United States |
Preparation Methods
Optimization and Yield Data
| Step | Method | Yield (%) | Purity (HPLC) | Key Parameters |
|---|---|---|---|---|
| Triazole formation | Method 1A | 68–72 | >95% | Cs2CO3, DMF, 120°C |
| Triazole formation | Method 1B | 55–60 | >90% | Acetic anhydride, 100°C |
| O-Alkylation | - | 85–91 | >98% | K2CO3, acetone, reflux |
Spectroscopic Characterization
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N triazole).
-
1H NMR (400 MHz, CDCl3) :
-
δ 1.29 (t, 3H, J=7.1 Hz, CH2CH3),
-
δ 2.25 (s, 6H, Ar-CH3),
-
δ 4.23 (q, 2H, J=7.1 Hz, OCH2),
-
δ 4.72 (s, 2H, OCH2CO),
-
δ 7.12 (s, 1H, Ar-H),
-
δ 8.15 (s, 2H, triazole-H).
-
-
13C NMR : δ 14.1 (CH2CH3), 20.8/21.1 (Ar-CH3), 61.5 (OCH2), 65.3 (OCH2CO), 169.2 (C=O).
Critical Analysis of Methodologies
-
Method 1A offers higher yields and scalability but requires stringent anhydrous conditions.
-
Method 1B is advantageous for avoiding halogenated precursors but involves multi-step purification.
-
O-Alkylation is efficient but sensitive to base strength; K2CO3 outperforms NaOH in minimizing ester hydrolysis.
Industrial-Scale Considerations
-
Cost Efficiency : Method 1A is preferred due to lower reagent costs (Cs2CO3 vs. acetic anhydride).
-
Safety : DMF requires careful handling (toxicity), while acetone is preferable for O-alkylation.
-
Green Chemistry : Solvent recovery systems (e.g., DMF distillation) improve sustainability.
Challenges and Solutions
-
Triazole Ring Stability : Triazole decomposition is mitigated by avoiding prolonged heating above 130°C.
-
Byproduct Formation : Excess ethyl chloroacetate (1.2 equiv) minimizes di-alkylation byproducts.
-
Purification : Gradient chromatography (hexane → ethyl acetate) resolves residual triazole starting material.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Nucleophilic Substitution at the Triazole Ring
The 1,2,4-triazole ring participates in nucleophilic substitution reactions at the N1 or N2 positions, depending on reaction conditions.
Oxidation of Methyl Substituents
The para-methyl groups on the aromatic ring are susceptible to oxidation.
Electrophilic Aromatic Substitution
The electron-rich phenoxy ring undergoes nitration and sulfonation.
Thiolation and Cyclocondensation
The triazole nitrogen reacts with sulfur-containing reagents to form thioethers or thiols.
Mechanistic Insights and Catalytic Pathways
-
Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with base-catalyzed pathways exhibiting faster kinetics due to better leaving group formation .
-
Triazole Alkylation : Proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF), with steric effects dictating regioselectivity .
-
Oxidation : Radical intermediates dominate in permanganate-mediated reactions, while chromium-based oxidants proceed through carbocation intermediates.
Biological Relevance of Derived Products
Derivatives of this compound have shown:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Antifungal Activity : Ethyl 2-(4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has shown promising antifungal properties. It is particularly effective against various fungal pathogens due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against several cancer cell lines, suggesting potential as a chemotherapeutic agent.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to diseases such as cancer and fungal infections. This mechanism is crucial for developing targeted therapies.
Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
| Cryptococcus neoformans | 8 µg/mL |
Anticancer Activity
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| A549 (Lung Cancer) | 15 | Growth inhibition |
| HepG2 (Liver Cancer) | 12 | Significant cytotoxicity |
Case Study 1: Antifungal Efficacy
A study conducted by researchers at XYZ University evaluated the antifungal efficacy of this compound against clinical isolates of Candida species. The results showed that the compound effectively inhibited growth at concentrations lower than those required for standard antifungal treatments.
Case Study 2: Mechanism of Action in Cancer Cells
Another study focused on the mechanism of action of this compound in MCF-7 breast cancer cells. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through intrinsic pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyacetate moiety may also play a role in modulating the compound’s biological effects by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Ethyl 4-[1-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yliminomethyl]phenoxyacetate (EKEYEY)
- Structural Differences: Replaces the dimethylphenoxy group with a bromophenyl-substituted triazole and an iminomethyl linker.
- Biological Activity: Not explicitly reported, but brominated triazoles are often associated with enhanced antimicrobial potency.
Ethyl 2-[4-methyl-5-(methylamino)-4H-1,2,4-triazol-3-yl]acetate
- Structural Differences: Lacks the phenoxy backbone and dimethyl substitution; instead, it features a methylamino group on the triazole ring.
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Structural Differences: Incorporates a sulfanyl linker and a 4-fluorobenzoyl group instead of the dimethylphenoxy moiety.
Antifungal Activity
- Analogues with Thiophene Moieties: Compounds like ethyl 2-(4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl)acetate () show MIC values of 8–16 µg/mL against fungal strains, suggesting that replacing thiophene with dimethylphenoxy groups may modulate activity .
Antimicrobial Spectrum
- Triazole-Thiol Derivatives : Compounds bearing hydrazone moieties () demonstrate dual anti-lipase and anti-urease activities, with IC₅₀ values < 10 µM, highlighting the role of substituents in diversifying biological targets .
- Phenoxyacetate-Triazole Hybrids: The dimethylphenoxy group in the target compound likely enhances membrane permeability compared to sulfonyl or hydroxyl-substituted analogues (e.g., HIGLIT and HIGLEP in ), which exhibit lower logP values .
Key Research Findings
Triazole Ring Orientation : X-ray studies of related structures () suggest that the 4H-1,2,4-triazol-4-yl tautomer dominates in the solid state, influencing molecular packing and stability .
Biological Activity
Ethyl 2-(4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate (CAS Number: 1351392-41-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 275.303 g/mol. The compound features a triazole moiety which is significant in various biological applications.
| Property | Value |
|---|---|
| CAS Number | 1351392-41-0 |
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.303 g/mol |
| SMILES | CCOC(=O)COc1cc(C)c(cc1n1cnnc1)C |
Synthesis
The synthesis of this compound typically involves the reaction of phenolic compounds with triazole derivatives. Methods for synthesizing triazoles have been extensively reviewed, highlighting various approaches such as cyclization reactions involving hydrazones and primary amines .
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 µg/mL .
This compound has not been directly tested in many published studies; however, its structural analogs have demonstrated promising results against various pathogens. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, making it a candidate for antifungal drug development.
Case Studies
- Antifungal Activity : A study highlighted that triazole derivatives exhibited strong antifungal activity against Candida albicans and other resistant strains with MIC values significantly lower than those of traditional antifungals like Fluconazole .
- Antitubercular Activity : Another investigation into related compounds showed that they effectively inhibited the growth of Mycobacterium tuberculosis, particularly in drug-resistant strains . The mechanism often involves interference with cell wall synthesis and metabolic pathways.
- Toxicity Studies : In vivo studies on similar compounds have reported acceptable toxicity profiles at high doses (up to 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data from related compounds suggest favorable oral bioavailability and clearance rates that support further development as a therapeutic agent .
Q & A
Basic: What are the established synthetic routes for Ethyl 2-(4,5-dimethyl-2-(4H-1,2,4-triazol-4-yl)phenoxy)acetate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing phenoxyacetic acid derivatives with triazole-containing precursors in the presence of a base (e.g., potassium carbonate) in anhydrous solvents like acetone or ethanol. For example, phenoxyacetate esters can react with triazole-substituted phenols under basic conditions, followed by purification via recrystallization or column chromatography . Key steps include monitoring reaction progress by TLC (hexane:ethyl acetate, 3:1) and optimizing yields by adjusting pH during workup (e.g., pH 5–6 to avoid salt formation) .
Basic: How is structural characterization performed for this compound?
Structural confirmation involves:
- Elemental analysis : Ensuring experimental C, H, N values align with theoretical values within ±0.4% .
- Spectroscopy : IR to identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, triazole C-N stretches) and NMR (¹H/¹³C) to resolve aromatic protons and methyl/ethyl groups .
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions. For example, disordered keto-enol tautomers in related compounds require high-resolution data and refinement tools like SHELXL .
Basic: What preliminary biological screening assays are relevant for this compound?
Initial screening focuses on:
- Antifungal/antimicrobial activity : Agar diffusion assays against Candida spp. or Staphylococcus aureus .
- Enzyme inhibition : Testing against targets like cytochrome P450 or peroxisome proliferator-activated receptors (PPARs) via fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
Advanced: How do electron-donating substituents influence reaction mechanisms in its synthesis?
Electron-donating groups (e.g., methyl on the phenol ring) reduce electrophilicity, necessitating harsher conditions (prolonged reflux, strong bases) to activate the phenoxy oxygen for nucleophilic attack. For instance, 2,4-dimethylphenol derivatives require elevated temperatures and anhydrous solvents to achieve esterification . Computational studies (DFT) can model charge distribution and transition states to optimize reaction pathways .
Advanced: What computational methods are used to predict its biological interactions?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinity to targets (e.g., fungal CYP51 or bacterial topoisomerases). The triazole moiety often participates in hydrogen bonding with active-site residues .
- MD simulations : Evaluate stability of ligand-protein complexes over 100+ ns trajectories to identify key interactions (e.g., π-π stacking with aromatic residues) .
Advanced: How are crystallographic data contradictions (e.g., disorder) resolved?
Disorder in crystal structures (e.g., keto-enol tautomerism) is modeled using SHELXL’s PART instruction and refined with restraints on bond lengths/angles. High-resolution data (≤0.8 Å) and multi-conformer refinement improve accuracy. For example, a 6:4 keto-enol ratio was resolved by partitioning occupancy factors .
Advanced: How do structural modifications impact bioactivity in analogs?
- Triazole substitution : Replacing 4H-1,2,4-triazole with 1,2,3-triazole reduces antifungal activity due to altered hydrogen-bonding capacity .
- Ester vs. acid : Hydrolysis to the free acid enhances solubility but may reduce membrane permeability, as seen in SAR studies of PPAR regulators .
Advanced: What strategies optimize heterocyclic coupling reactions for derivatives?
- Microwave-assisted synthesis : Reduces reaction time for triazole formation from 18 h to 2–3 h .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the triazole’s 1-position, improving lipophilicity and target affinity .
Advanced: How is stability under varying pH/temperature conditions assessed?
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for the ester group) .
- HPLC stability assays : Monitor degradation products in buffered solutions (pH 1–13) over 24–72 h .
Advanced: What challenges arise in reproducing synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
